Sphingadienine

Descripción

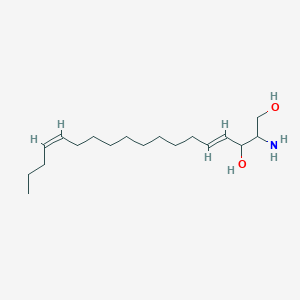

Structure

3D Structure

Propiedades

Número CAS |

25696-03-1 |

|---|---|

Fórmula molecular |

C18H35NO2 |

Peso molecular |

297.5 g/mol |

Nombre IUPAC |

(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |

Clave InChI |

KWDXKYNWAKMLKK-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

SMILES isomérico |

CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

SMILES canónico |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

Sinónimos |

(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Sphingadienine Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in various cellular processes, including signal transduction, cell growth, and apoptosis. Sphingadienine (SPD) is a unique sphingoid long-chain base characterized by the presence of a second double bond in its aliphatic tail. This structural feature influences its physicochemical properties and its role in membrane biology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammalian cells, including the key enzymes involved, quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Biosynthesis Pathway

The biosynthesis of this compound in mammalian cells is a specialized branch of the general sphingolipid metabolic pathway. The key enzymatic step is the introduction of a second double bond into a pre-existing sphingolipid backbone.

The primary enzyme responsible for the synthesis of this compound-containing sphingolipids is Fatty Acid Desaturase 3 (FADS3) . FADS3 acts as a Δ14-desaturase, introducing a cis double bond at the 14th position of the sphingoid base within a ceramide molecule. The preferred substrate for FADS3 is a ceramide containing a sphingosine (B13886) (d18:1) base.[1]

The pathway can be summarized as follows:

-

De Novo Sphingolipid Synthesis: The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).

-

Ceramide Formation: Sphinganine is acylated by a family of six ceramide synthases (CerS), each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide (B1258172).

-

Formation of Sphingosine-containing Ceramide: Dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to introduce a trans double bond at the Δ4 position, yielding ceramide containing a sphingosine base.

-

This compound Ceramide Synthesis: FADS3 introduces a second, cis double bond at the Δ14 position of the sphingosine moiety within the ceramide molecule, resulting in the formation of a this compound-containing ceramide.[2]

References

The Emerging Role of Sphingadienine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingadienine, a di-unsaturated sphingoid base, is an emerging bioactive lipid with significant potential in modulating cellular signaling cascades. While research is ongoing, current evidence points to its involvement in crucial cellular processes, including inflammation and skin barrier homeostasis. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its metabolic pathway, its role in cell signaling, and the methodologies employed for its study. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of this compound.

Introduction to this compound

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis[1]. This compound (d18:2) is a sphingoid long-chain base characterized by the presence of two double bonds in its hydrocarbon chain. It can be found in ceramides (B1148491), forming this compound-containing ceramides, and can be phosphorylated to this compound-1-phosphate, a potential signaling molecule analogous to the well-studied sphingosine-1-phosphate (S1P)[2]. While the functions of canonical sphingolipids like ceramide and S1P are well-documented, the specific roles of this compound in cell signaling are an active area of investigation.

Metabolism of this compound

The synthesis of this compound-containing sphingolipids involves the introduction of a second double bond into a sphingosine (B13886) backbone. This critical step is catalyzed by the enzyme Fatty Acid Desaturase 3 (FADS3) . FADS3 acts as a Δ14Z sphingoid base desaturase, converting sphingosine (d18:1) to this compound (d18:2)[3]. FADS3 preferentially utilizes N-acyl-sphingosine (ceramide) as its substrate[2].

Function of this compound in Cell Signaling Cascades

Current research has elucidated roles for this compound in two primary areas: inflammation and skin barrier function.

Anti-Inflammatory Effects

4,8-sphingadienine has demonstrated significant anti-inflammatory properties in human endothelial cells. It dose-dependently inhibits the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) and the adhesion molecule E-selectin, which are induced by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS)[1][4][5]. This suggests a potential role for this compound in mitigating inflammatory responses at the vascular endothelium.

Skin Barrier Homeostasis

In the context of skin health, 4,8-sphingadienine and its hydroxylated form, 4-hydroxy-8-sphingenine, have been shown to upregulate the expression of genes involved in the de novo synthesis of ceramides in normal human epidermal keratinocytes. These sphingoids also act as ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of keratinocyte differentiation and lipid metabolism. By activating PPARγ and stimulating ceramide production, this compound contributes to the maintenance and integrity of the skin's permeability barrier[6].

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of 4,8-sphingadienine.

Table 1: Anti-inflammatory Activity of 4,8-Sphingadienine in HUVECtert cells [1][4][5]

| Stimulus | Measured Endpoint | Concentration of 4,8-SD (µM) | Inhibition (%) |

| TNF-α (100 ng/ml) | IL-8 Expression | 10 | ~25 |

| 20 | ~50 | ||

| 30 | ~70 | ||

| TNF-α (100 ng/ml) | E-selectin Expression | 10 | ~30 |

| 20 | ~60 | ||

| 30 | ~80 |

Experimental Protocols

This section provides an overview of the methodologies used to study the function of this compound.

Quantification of this compound by LC-MS/MS

Objective: To quantify the levels of this compound and its metabolites in biological samples.

Methodology:

-

Lipid Extraction: Sphingolipids are extracted from cells or tissues using a suitable organic solvent system, such as the methyl-tert-butyl ether (MTBE) method.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often with a C8 or C18 reversed-phase column. A gradient elution with solvents such as methanol/water with formic acid and ammonium (B1175870) formate (B1220265) is typically employed[7][8][9][10].

-

Mass Spectrometry Detection: The separated lipids are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and its acylated forms are used for sensitive and specific detection[7][8][9][10].

Cell-Based Assay for Anti-Inflammatory Effects

Objective: To assess the anti-inflammatory activity of this compound in cell culture.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line are cultured to confluence.

-

Treatment: Cells are pre-treated with varying concentrations of 4,8-sphingadienine for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with an inflammatory agent like TNF-α (e.g., 100 ng/ml) or LPS for a period of time (e.g., 6 hours).

-

Endpoint Analysis: The expression of inflammatory markers such as IL-8 and E-selectin is measured. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using an Enzyme-Linked Immunosorbent Assay (ELISA)[1][4][5].

FADS3 Enzyme Activity Assay

Objective: To measure the activity of the FADS3 enzyme in converting sphingosine to this compound.

Methodology:

-

Cell Lysis: Cells overexpressing FADS3 or control cells are lysed by sonication.

-

Incubation: The cell lysate is incubated with a labeled substrate, such as deuterated sphingosine (d7-d18:1), and a cofactor like NAD+.

-

Lipid Extraction and Analysis: After the reaction, lipids are extracted, and the conversion of the labeled substrate to labeled this compound (d7-d18:2) is quantified by LC-MS/MS[11].

Future Directions and Conclusion

The study of this compound in cell signaling is a burgeoning field with immense potential. While its anti-inflammatory and skin barrier-enhancing properties are becoming clearer, several key questions remain. A critical area for future research is to determine whether this compound-1-phosphate acts as a ligand for the known S1P receptors and, if so, to characterize its binding affinity and downstream signaling effects. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be paramount in harnessing its therapeutic potential. The development of specific inhibitors and agonists for enzymes involved in this compound metabolism, such as FADS3, will also be crucial for dissecting its biological functions.

References

- 1. Effects on inflammatory responses by the sphingoid base 4,8-sphingadienine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid metabolites differentially regulate extracellular signal-regulated kinase and stress-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lipidmaps.org [lipidmaps.org]

- 11. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]

Sphingadienine: A Potential Biomarker and Therapeutic Target in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Chronic inflammatory diseases represent a significant global health burden, and the identification of novel biomarkers and therapeutic targets is of paramount importance. Emerging evidence points towards sphingolipids, a class of bioactive lipids, as key regulators of inflammatory processes. Among them, 4,8-sphingadienine (d18:2), a sphingoid base derived from dietary plant-based glucocerebrosides, has demonstrated potent anti-inflammatory properties. This whitepaper provides a comprehensive technical overview of sphingadienine, summarizing the current understanding of its role in inflammation, its potential as a biomarker, and detailed methodologies for its analysis. The data presented herein supports the growing interest in this compound as a promising lead for the development of new diagnostic and therapeutic strategies for inflammatory disorders.

Introduction: The Role of Sphingolipids in Inflammation

Sphingolipids are a complex class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can dictate cellular fate. Key bioactive sphingolipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) have been extensively studied for their roles in inflammatory signaling pathways.[3][4]

Dietary sphingolipids, particularly those from plant sources, are hydrolyzed in the gut to yield sphingoid bases like 4,8-sphingadienine (4,8-SD).[1][5] These metabolites can be absorbed and exert systemic effects. Recent research has highlighted the anti-inflammatory potential of 4,8-SD, positioning it as a molecule of interest for both its biomarker capabilities and therapeutic applications in chronic inflammatory conditions.[5]

Quantitative Data on the Anti-Inflammatory Effects of 4,8-Sphingadienine

In vitro studies have provided quantitative evidence for the anti-inflammatory effects of 4,8-sphingadienine. A key study by Rozema et al. (2012) demonstrated that 4,8-SD significantly inhibits the expression of pro-inflammatory molecules in human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[1][5]

| Treatment Group | IL-8 Expression (% of Control) | E-selectin Expression (% of Control) |

| TNF-α Stimulation | ||

| TNF-α (10 ng/mL) | 100% | 100% |

| TNF-α + 4,8-SD (10 µM) | ~60% | ~55% |

| TNF-α + 4,8-SD (20 µM) | ~40% | ~35% |

| TNF-α + 4,8-SD (30 µM) | ~25% | ~20% |

| LPS Stimulation | ||

| LPS (100 ng/mL) | 100% | 100% |

| LPS + 4,8-SD (10 µM) | ~70% | ~65% |

| LPS + 4,8-SD (20 µM) | ~50% | ~40% |

| LPS + 4,8-SD (30 µM) | ~30% | ~25% |

| Table 1: Dose-dependent inhibition of TNF-α and LPS-induced IL-8 and E-selectin expression by 4,8-sphingadienine in HUVECs. Data is approximated from the graphical representations in Rozema et al. (2012).[1][5] |

These findings clearly indicate that 4,8-sphingadienine can potently suppress key markers of endothelial activation, a critical event in the pathogenesis of many inflammatory diseases.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of 4,8-sphingadienine are believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like IL-8 and E-selectin.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

While direct evidence for the effect of 4,8-sphingadienine on the phosphorylation of IκB kinase (IKK) and IκBα is still emerging, studies on other long-chain bases suggest a mechanism involving the inhibition of p65 nuclear translocation.[6] The use of BAY 11-7082, a known NF-κB inhibitor, as a positive control in studies demonstrating the anti-inflammatory effects of 4,8-SD further supports the involvement of this pathway.[1]

Below is a proposed signaling pathway for the anti-inflammatory action of 4,8-sphingadienine.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. The following section outlines key experimental protocols for the analysis of this compound in biological samples.

Sphingolipid Extraction from Biological Samples

A robust extraction method is the first step to accurate analysis. The following protocol is a modification of the Bligh and Dyer method, optimized for sphingolipid recovery.

Protocol Details:

-

Sample Preparation: Start with a known quantity of biological material (e.g., 100 µL of plasma or 1x10^6 cells).

-

Solvent Addition: Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol containing a known amount of an appropriate internal standard (e.g., d7-sphingosine).

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Phase Separation: Add 1 volume of chloroform and 1 volume of water to the mixture. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or acetonitrile/isopropanol.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 100% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 4,8-Sphingadienine (d18:2): While specific transitions should be optimized for the instrument used, a common precursor ion ([M+H]+) for d18:2 this compound is m/z 298.3. A characteristic product ion resulting from the loss of water is m/z 280.3. Thus, the MRM transition would be 298.3 -> 280.3 .

-

Internal Standard: An appropriate stable isotope-labeled internal standard (e.g., d7-sphingosine) should be used for accurate quantification.

The analytical workflow for LC-MS/MS is depicted below.

This compound as a Potential Biomarker

For a molecule to be a successful biomarker, its levels should correlate with disease presence, severity, or response to treatment. While research into the biomarker potential of 4,8-sphingadienine is still in its early stages, the available data is promising.

-

Dietary Intake and Bioavailability: 4,8-sphingadienine is derived from dietary plant sources, and its presence in the body is influenced by nutritional intake.[5] This opens the possibility of using its levels as a biomarker of a diet rich in plant-based sphingolipids, which may have protective effects against inflammatory diseases.

-

Anti-inflammatory Activity: The potent anti-inflammatory effects of 4,8-sphingadienine suggest that its levels may be altered in inflammatory conditions. Lower levels could potentially be indicative of a pro-inflammatory state or a deficiency in the intake of its dietary precursors. Conversely, therapeutic interventions that increase this compound levels could be monitored by measuring its concentration in biological fluids.

Further research is needed to establish the physiological and pathological concentration ranges of 4,8-sphingadienine in human populations. This will require the development and validation of robust and high-throughput analytical methods, such as the LC-MS/MS protocol outlined in this guide.

Future Directions and Conclusion

4,8-sphingadienine is a promising bioactive lipid with demonstrated anti-inflammatory properties. Its potential as both a biomarker and a therapeutic agent for inflammatory diseases warrants further investigation.

Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of 4,8-sphingadienine within the NF-κB and other inflammatory signaling pathways.

-

Clinical Correlation Studies: Measuring the levels of 4,8-sphingadienine in large patient cohorts with various inflammatory diseases to establish its clinical utility as a biomarker.

-

In vivo Efficacy Studies: Evaluating the therapeutic efficacy of 4,8-sphingadienine in animal models of chronic inflammatory diseases.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of 4,8-sphingadienine.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. Effects on inflammatory responses by the sphingoid base 4,8-sphingadienine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Sphingadienine Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the structural elucidation of Sphingadienine, a key sphingolipid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Sphingolipids are critical components of cell membranes and are involved in various signaling pathways, making their precise structural determination essential for biological and pharmaceutical research.[1][2] NMR spectroscopy stands as the most powerful technique for unambiguously determining the constitution, configuration, and conformation of complex organic molecules like this compound in a solution state.[3][4]

Introduction to this compound and NMR-based Elucidation

This compound is a sphingoid base characterized by a long-chain aliphatic tail, two hydroxyl groups, an amino group, and two carbon-carbon double bonds. The precise location and stereochemistry of these double bonds are crucial for its biological function. NMR spectroscopy allows for the detailed mapping of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the entire molecular structure, including its stereochemistry.[5]

The general strategy for structure elucidation via NMR involves:

-

Establishing Molecular Formula: Typically determined by High-Resolution Mass Spectrometry (HRMS).

-

Identifying Carbon Types: Using ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to count the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

-

Assembling Spin Systems: Using Correlation Spectroscopy (COSY) to identify networks of coupled protons (¹H-¹H correlations), which reveal molecular fragments.

-

Connecting Fragments: Employing Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range correlations between protons and carbons (typically over 2-3 bonds), linking the fragments into a complete carbon skeleton.

-

Confirming Direct Connections: Using Heteronuclear Single Quantum Coherence (HSQC) to correlate each proton with its directly attached carbon.[6]

-

Determining Stereochemistry: Utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space, which helps define the geometry of double bonds and relative stereochemistry of chiral centers.

Experimental Protocols

Detailed and careful execution of experimental protocols is fundamental to acquiring high-quality NMR data.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: The this compound sample should be purified to the highest possible degree, typically using techniques like High-Performance Liquid Chromatography (HPLC).[7]

-

Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample completely. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). Common solvents for sphingolipids include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), or a mixture of both. For aqueous samples, deuterium (B1214612) oxide (D₂O) can be used.[8]

-

Concentration:

-

For ¹H NMR and 2D experiments like COSY and HSQC, a sample concentration of 2-10 mg in 0.5-0.7 mL of solvent is generally sufficient.[9]

-

For ¹³C NMR and HMBC, which are less sensitive, a higher concentration of 10-50 mg may be required, especially if the sample amount is limited.[8][9] Modern instruments with cryoprobes can significantly reduce the required sample amount to as low as 10-30 µg.[10]

-

-

Filtration: The final solution should be free of any particulate matter. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[8]

NMR Data Acquisition

A standard set of NMR experiments is acquired to gather comprehensive structural information.

-

1D NMR Spectra:

-

¹H NMR: Provides information on the number of different types of protons and their electronic environment.

-

¹³C NMR: Shows the number of unique carbon atoms. Proton-decoupled spectra display each unique carbon as a single peak.[11]

-

DEPT-135 and DEPT-90: These are spectral editing techniques used to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

-

-

2D NMR Spectra:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps establish connectivity within molecular fragments.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J_CH). This is a highly sensitive experiment that helps in assigning carbon signals based on their attached, already-assigned proton signals.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is the key experiment for connecting molecular fragments and building the complete carbon skeleton.[6]

-

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Detects correlations between protons that are close in three-dimensional space, regardless of through-bond connectivity. This is crucial for determining stereochemistry, such as the E/Z configuration of double bonds.

-

Data Presentation: Characteristic NMR Data for this compound

The exact chemical shifts for this compound will depend on the specific isomer and the solvent used. The tables below summarize the expected chemical shift ranges for the key protons and carbons based on known data for similar sphingolipids.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ) ppm | Notes |

| Olefinic Protons (-CH=CH-) | 5.4 - 5.8 | The coupling constants (J-values) between these protons are indicative of the double bond geometry (~15 Hz for E, ~10 Hz for Z). |

| Methine Protons (-CH-O, -CH-N) | 3.5 - 4.5 | Protons on carbons bearing the hydroxyl and amino groups. |

| Allylic Protons (=CH-CH₂-) | 2.0 - 2.3 | Protons on carbons adjacent to a double bond.[14] |

| Methylene Chain (-CH₂-)n | 1.2 - 1.4 | The bulk of the aliphatic chain protons, often appearing as a broad, unresolved multiplet. |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | The methyl group at the end of the long alkyl chain. |

| Exchangeable Protons (-OH, -NH₂) | Variable | Broad signals that depend on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) ppm | Notes |

| Olefinic Carbons (-C=C-) | 125 - 135 | Un-substituted or alkyl-substituted sp² carbons.[15] |

| Carbons bonded to Oxygen (-C-O) | 68 - 75 | Carbons bearing the hydroxyl groups.[16] |

| Carbon bonded to Nitrogen (-C-N) | 50 - 60 | Carbon bearing the amino group.[17] |

| Allylic Carbons (=C-C-) | 30 - 35 | sp³ carbons adjacent to a double bond. |

| Methylene Chain (-CH₂-)n | 25 - 33 | The majority of the sp³ carbons in the aliphatic chain. |

| Terminal Methyl (-CH₃) | ~14 | The terminal carbon of the alkyl chain. |

Visualization of Experimental Workflows and Structural Relationships

Diagrams created using Graphviz provide a clear visual representation of the logical flow of experiments and the key structural correlations.

Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow from sample preparation to the final determination of the this compound structure.

Caption: Workflow for the NMR-based structure elucidation of this compound.

Key 2D NMR Correlations in this compound

This diagram visualizes the critical COSY (proton-proton) and HMBC (long-range proton-carbon) correlations that would be used to assemble the backbone of a hypothetical this compound isomer.

Caption: Key COSY (dashed red) and HMBC (dotted green) correlations for this compound.

Conclusion

The structural elucidation of this compound is a complex task that can be accomplished with high fidelity through the systematic application of modern NMR spectroscopy techniques. By combining 1D and 2D NMR experiments, researchers can meticulously piece together the molecular puzzle, from the basic carbon skeleton and functional group placement to the subtle details of its stereochemistry. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the study of sphingolipids, facilitating advancements in both fundamental research and drug development.

References

- 1. Analysis of Sphingolipids Aggregates by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 2. Characterization of the ceramide moieties of sphingoglycolipids from mouse brain by ESI-MS/MS: identification of ceramides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Separation and characterization of the unknown phospholipid in human lens membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

Preliminary Investigation of Sphingadienine's Anti-Cancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids increasingly recognized for their critical roles in cell fate decisions, including apoptosis, cell cycle regulation, and autophagy. Dysregulation of sphingolipid metabolism is a hallmark of various cancers, making it an attractive target for therapeutic intervention. Sphingadienine, a sphingosine (B13886) analogue, is an emerging molecule of interest for its potential anti-cancer properties. This technical guide provides a framework for the preliminary investigation of this compound's anti-cancer efficacy. Drawing upon the established mechanisms of other well-studied sphingosine analogues, this document outlines key experimental protocols, potential signaling pathways for investigation, and a structured approach to data presentation. The methodologies and conceptual frameworks presented herein are intended to serve as a comprehensive starting point for researchers aiming to elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates a cell's fate.[1][2] Many cancer cells exhibit a shift in this balance, favoring the production of S1P, which promotes proliferation, angiogenesis, and therapeutic resistance.[2][3] Consequently, therapeutic strategies often aim to increase intracellular ceramide levels or inhibit S1P signaling.[4][5]

Sphingosine and its analogues can exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[6][7] These effects are often mediated by the modulation of key signaling pathways that are frequently dysregulated in cancer.[8][9] While extensive research exists for certain sphingosine analogues, the specific anti-cancer properties of this compound remain largely unexplored. This guide provides a roadmap for a systematic preliminary investigation into its potential as a novel anti-cancer agent.

Core Anti-Cancer Mechanisms to Investigate

Based on the known activities of related sphingolipids, a preliminary investigation of this compound should focus on three primary anti-cancer mechanisms:

-

Induction of Apoptosis: The ability to trigger programmed cell death is a cornerstone of effective cancer therapies. Sphingosine and its analogues have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][10]

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells is another critical therapeutic objective. Sphingolipids can influence cell cycle progression at various checkpoints, often leading to growth inhibition.[4][11]

-

Modulation of Autophagy: Autophagy, a cellular recycling process, has a complex and context-dependent role in cancer. Some sphingolipids can induce autophagic cell death, offering an alternative mechanism to eliminate cancer cells.[6]

Data Presentation: Quantifying the Anti-Cancer Effects

A structured approach to data presentation is crucial for comparing the efficacy of this compound across different cancer cell lines and against known anti-cancer agents.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Treatment Duration (hours) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | 48 |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | 48 |

| U87 | Glioblastoma | Data to be determined | Data to be determined | 48 |

| Jurkat | T-cell Leukemia | Data to be determined | Data to be determined | 24 |

Table 2: Apoptosis Induction by this compound (at IC50 concentration)

| Cell Line | % Apoptotic Cells (Annexin V+) - Control | % Apoptotic Cells (Annexin V+) - this compound | Fold Increase in Caspase-3/7 Activity | Treatment Duration (hours) |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined | 24 |

| A549 | Data to be determined | Data to be determined | Data to be determined | 24 |

| U87 | Data to be determined | Data to be determined | Data to be determined | 24 |

| Jurkat | Data to be determined | Data to be determined | Data to be determined | 12 |

Table 3: Cell Cycle Analysis Following this compound Treatment (at IC50 concentration)

| Cell Line | % Cells in G0/G1 Phase - Control | % Cells in G0/G1 Phase - this compound | % Cells in S Phase - Control | % Cells in S Phase - this compound | % Cells in G2/M Phase - Control | % Cells in G2/M Phase - this compound | Treatment Duration (hours) |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | 24 |

| A549 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | 24 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a rigorous scientific investigation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p21, Cyclin D1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in conceptual understanding and experimental design.

Caption: Workflow for the preliminary in vitro investigation of this compound's anti-cancer properties.

Caption: A proposed intrinsic apoptosis signaling pathway potentially modulated by this compound.

Caption: A potential pathway for this compound-mediated G1 cell cycle arrest.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial investigation of this compound's anti-cancer properties. The proposed experiments will help to establish its cytotoxic potential, elucidate its primary mechanisms of action, and identify key molecular targets. Positive findings from this preliminary investigation would warrant further studies, including in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and combination studies with existing chemotherapeutic agents. The systematic approach outlined here will be instrumental in determining the potential of this compound as a novel candidate for cancer therapy.

References

- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]

- 7. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Sphingadienine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sphingadienine, a bioactive sphingolipid with emerging significance in cellular signaling and potential therapeutic applications. The document details its natural occurrences, presents methodologies for its isolation and quantification, and explores its role in cellular signaling pathways.

Natural Sources of this compound

This compound (d18:2) is a sphingoid base characterized by an 18-carbon chain with two double bonds. It is found in a variety of organisms, from marine invertebrates to mammals and plants. The distribution and concentration of this compound can vary significantly between different species and even between different tissues within the same organism.

Marine Invertebrates

Marine invertebrates are a rich and diverse source of novel bioactive lipids, including sphingolipids. While comprehensive quantitative data for this compound across a wide range of marine species is still an active area of research, its presence has been noted in several organisms:

-

Sea Hares (Aplysia species): Species such as Aplysia punctata are known to contain a variety of secondary metabolites, and sphingolipids are among the compounds isolated from these mollusks.

-

Sea Anemones: The sea anemone Aiptasia pallida has been a model for studying sphingolipid metabolism, suggesting the presence of a diverse array of sphingoid bases.[1]

-

Sponges: Marine sponges are prolific producers of unique sphingolipids. While specific quantification of this compound is not widely reported, the structural diversity of sphingolipids in sponges like those from the genera Oceanapia, Phacellia, and Halichondria suggests they are a promising source for exploration.[2]

Mammalian Tissues

This compound has been identified as a component of sphingolipids in various mammalian tissues, where it is involved in the complex architecture of cell membranes and signaling pathways.

-

Brain: For the first time, this compound (d18:2) was reported in the mammalian brain, specifically in mouse brain tissue.[3][4][5] It is present in galactosylceramide, sulfatides, and as a component of free ceramides.[3][4][5]

-

Plasma: Human plasma sphingomyelin (B164518) has been shown to contain this compound.[6]

Plants and Fungi

Sphingadienes are also found in the plant kingdom and in fungi, often as components of glycosphingolipids.

-

Soybeans (Glycine max): Soy-based food products, such as soy oils, have been found to contain sphingadienes.[7] Quantitative analysis of sphingolipids in soybeans has shown significant amounts of glucosylceramides, which can contain this compound as the sphingoid base.[8]

-

Rice (Oryza sativa): Rice bran is another plant source where sphingolipids, including those with a this compound backbone, have been identified.[9]

-

Fungi: Filamentous fungi are known to produce 9-methyl-4,8-sphingadienine, a methylated derivative of this compound.[10]

Quantitative Data on this compound Content

The quantification of this compound in various natural sources is crucial for understanding its physiological roles and for potential nutraceutical or pharmaceutical applications. The data is often presented in nanomoles per gram (nmol/g) of tissue or dry weight.

| Natural Source | Sphingolipid Class | Concentration (nmol/g) | Reference(s) |

| Soybeans | Glucosylceramides | 135.8 - 522.8 | [7] |

| Soybean Flakes (full fat) | Total Sphingolipids | 609 | [11] |

| Soybean Flour | Total Sphingolipids | 610 | [11] |

| Soybean Oil | Sphingadienes | ~0.01 (approx. 10 nM) | [7] |

| Soybean Cultivars | Cerebrosides | 142 - 492 | [8] |

Note: The data for soybeans largely represents total sphingolipids or glucosylceramides containing various sphingoid bases, with this compound being a significant component. More targeted quantitative studies on the d18:2 isomer of this compound across a wider range of natural sources are needed.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from complex biological matrices require a multi-step approach involving lipid extraction, purification, and sophisticated analytical techniques.

Lipid Extraction from Biological Tissues

The initial step in isolating this compound is the extraction of total lipids from the source material. The Folch and Bligh & Dyer methods are the most commonly employed protocols.

Protocol 1: Modified Folch Extraction for Animal Tissues

This protocol is suitable for extracting sphingolipids from tissues such as the brain or marine invertebrates.

-

Homogenization: Homogenize 1 gram of tissue in 20 mL of a chloroform (B151607):methanol (2:1, v/v) mixture using a tissue homogenizer.

-

Filtration/Centrifugation: Remove solid debris by filtering the homogenate through a solvent-resistant filter or by centrifuging at 2000 x g for 10 minutes and collecting the supernatant.

-

Phase Separation: Add 0.2 volumes (4 mL) of a 0.9% NaCl solution to the supernatant. Vortex the mixture gently and allow the phases to separate by standing or by brief centrifugation.

-

Collection of Organic Phase: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase, which contains the lipids, is collected.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Purification of this compound using Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for fractionating the total lipid extract and isolating different sphingolipid classes. Aminopropyl-bonded silica (B1680970) cartridges are commonly used for this purpose.[3][4][12][13][14]

Protocol 2: SPE Fractionation of Sphingolipids

-

Cartridge Conditioning: Condition an aminopropyl SPE cartridge (e.g., 500 mg) by sequentially washing with 5 mL of hexane.

-

Sample Loading: Dissolve the total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute neutral lipids, such as cholesterol and triglycerides, with 10 mL of chloroform:isopropanol (2:1, v/v).

-

Elution of Free Fatty Acids: Elute free fatty acids with 10 mL of diethyl ether containing 2% acetic acid.

-

Elution of Sphingoid Bases (including this compound): Elute the fraction containing free sphingoid bases, including this compound, with 10 mL of methanol. This fraction may also contain other sphingolipid classes.

-

Further Fractionation (Optional): For further separation, a more complex gradient of solvents with varying polarities can be employed to isolate specific sphingolipid classes.

-

Drying: Dry the collected fractions under a stream of nitrogen.

High-Performance Liquid Chromatography (HPLC) for Purification

Further purification of this compound from the enriched SPE fraction is typically achieved by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Reversed-Phase HPLC for Sphingoid Base Separation

-

Derivatization (Optional but Recommended): To enhance detection, sphingoid bases can be derivatized with a UV-absorbing or fluorescent tag, such as biphenylcarbonyl chloride.[15]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed. For example, a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) can be used, starting from a lower concentration of acetonitrile and gradually increasing to elute more hydrophobic compounds.

-

Detection: If derivatized, detection can be performed using a UV detector at a wavelength appropriate for the chosen tag (e.g., 280 nm for biphenylcarbonyl derivatives).[15] If not derivatized, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

-

Fraction Collection: Collect the fractions corresponding to the retention time of the this compound standard.

Quantification and Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and structural characterization of sphingolipids like this compound.[16][17][18]

Protocol 4: LC-MS/MS Analysis of this compound

-

Chromatography: Utilize a reversed-phase UPLC/HPLC system with a C18 column for separation, similar to the purification step.

-

Mass Spectrometry: Couple the LC system to a triple quadrupole or a high-resolution mass spectrometer.

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) and monitoring a specific product ion generated by collision-induced dissociation.

-

Quantification: Create a calibration curve using a certified this compound standard to quantify its concentration in the sample.

Signaling Pathways Involving this compound

Sphingolipids and their phosphorylated derivatives are critical signaling molecules involved in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and migration. While the signaling roles of sphingosine (B13886) and sphingosine-1-phosphate (S1P) are well-established, research into the specific signaling functions of this compound is ongoing.

The Sphingolipid Rheostat and the PI3K/Akt Pathway

The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate. S1P is known to activate the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.[3][19][20][21][22] It is hypothesized that this compound, upon phosphorylation by sphingosine kinases (SphK1 and SphK2), forms this compound-1-phosphate (SD1P), which may act similarly to S1P in activating the Akt pathway.

Caption: Putative signaling pathway of this compound-1-Phosphate (SD1P) activating the PI3K/Akt cascade.

Experimental Workflow for Studying this compound Signaling

To investigate the effects of this compound on cellular signaling, a systematic experimental approach is required. The following workflow outlines the key steps.

Caption: A typical experimental workflow for investigating the impact of this compound on cell signaling pathways.

Biosynthesis of this compound

This compound is synthesized from sphinganine (B43673) through a series of enzymatic reactions. The key step is the introduction of double bonds by desaturase enzymes.

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

Conclusion and Future Directions

This compound is a structurally unique sphingoid base with a widespread natural distribution. While methods for its general isolation and analysis are established within the broader field of sphingolipidomics, there is a need for more focused research to quantify its presence in diverse biological sources and to elucidate its specific roles in cellular signaling. The potential for this compound and its phosphorylated derivatives to modulate key pathways like the PI3K/Akt cascade makes it an intriguing target for future drug development and therapeutic intervention, particularly in the context of cancer and inflammatory diseases. Further research is warranted to develop detailed isolation protocols from promising natural sources and to comprehensively map its signaling networks.

References

- 1. HPLC quantification of sphingolipids in soybeans with modified palmitate content. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of seed development stage on sphingolipid and phospholipid contents in soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipid changes in mouse brain and plasma after mild traumatic brain injury at the acute phases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rice (Oryza sativa) Bran and Soybean (Glycine max) Meal: Unconventional Supplements in the Mead Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of sphingosine-1-phosphate-induced akt-dependent smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of sphingoid bases by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An LC/MS/MS method for quantitation of chemopreventive sphingadienes in food products and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]

- 21. Activation of Pak1/Akt/eNOS signaling following sphingosine-1-phosphate release as part of a mechanism protecting cardiomyocytes against ischemic cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Synthesis of Sphingadienine and its Analogs

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Among these, sphingadienines, which possess an additional degree of unsaturation in the long-chain base compared to sphingosine, have garnered significant interest. These molecules and their metabolites are crucial players in various cellular signaling pathways, including those regulating apoptosis, cell proliferation, and inflammation.[1][2][3][4] Their low natural abundance necessitates robust chemical synthesis strategies to enable detailed biological and pharmacological studies.[1][5] This guide provides a comprehensive overview of key synthetic methodologies for this compound and its analogs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Core Synthetic Strategies and Methodologies

The primary challenges in this compound synthesis lie in the stereocontrolled construction of the amino diol functionality and the regio- and stereoselective installation of the two double bonds. Several strategies have been developed to address these challenges.

Sonogashira Coupling Approach for this compound Synthesis

A versatile strategy for synthesizing N-Boc-protected sphingadienines and their aromatic analogs relies on the Sonogashira coupling of a chiral acetylenic carbamate (B1207046) with vinyl or aryl halides.[6] This approach benefits from establishing all chiral centers in a key intermediate, which is accessible via Sharpless asymmetric epoxidation. The subsequent acetylenic coupling allows for high synthetic versatility.[6]

References

Sphingadienine: A Key Modulator of Epidermal Barrier Function and Ceramide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the stratum corneum, is essential for protecting the body from external threats and preventing excessive water loss. Central to this barrier are ceramides (B1148491), a class of sphingolipids whose synthesis and organization are critical for epidermal integrity. This technical guide delves into the pivotal role of sphingadienine (d18:2), a specific sphingoid base, in modulating skin barrier function. We will explore its mechanism of action, focusing on the upregulation of ceramide synthesis and the promotion of keratinocyte differentiation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of this compound's effects on the skin.

Introduction: The Imperative of a Healthy Skin Barrier

The epidermis, the outermost layer of the skin, serves as the body's primary defense against a myriad of environmental insults, including pathogens, UV radiation, and chemical irritants. The effectiveness of this barrier is largely dependent on the intricate structure of the stratum corneum, which is composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix.[1] This lipid matrix, a highly organized assembly of ceramides, cholesterol, and free fatty acids, is indispensable for preventing transepidermal water loss (TEWL) and maintaining skin hydration.[1]

Sphingolipids, particularly ceramides, are not only structural components but also bioactive molecules that regulate key cellular processes within the epidermis, such as proliferation, differentiation, and apoptosis.[1] Deficiencies or alterations in the ceramide profile are strongly associated with various skin disorders characterized by impaired barrier function, including atopic dermatitis and psoriasis. Consequently, therapeutic strategies aimed at restoring or enhancing endogenous ceramide production are of significant interest in dermatology and cosmetic science.

This compound (d18:2), a sphingoid base derived from the digestion of dietary glucosylceramides, has emerged as a potent modulator of ceramide metabolism and skin barrier function.[2] This guide will provide a detailed examination of the molecular mechanisms through which this compound exerts its beneficial effects on the skin.

This compound's Impact on Ceramide Synthesis and Keratinocyte Differentiation

This compound has been shown to significantly enhance the endogenous production of ceramides in the skin by upregulating the expression of genes involved in the de novo ceramide synthesis pathway.[2] This process is fundamental to replenishing and maintaining the ceramide pool in the stratum corneum.

Upregulation of Ceramide Synthesis-Related Genes

Studies utilizing normal human epidermal keratinocytes (NHEK) have demonstrated that treatment with this compound leads to a marked increase in the mRNA levels of several key enzymes and receptors involved in ceramide synthesis. The quantitative effects of this compound on gene expression are summarized in the table below.

| Gene Target | Function | Fold Increase in mRNA Expression (this compound vs. Control) |

| SPTLC2 | Subunit of serine palmitoyltransferase, the rate-limiting enzyme in de novo sphingolipid synthesis. | ~2.0 |

| DEGS-1 | Dihydroceramide (B1258172) desaturase, converts dihydroceramide to ceramide. | ~2.5 |

| CerS2 | Ceramide Synthase 2, involved in the synthesis of very-long-chain fatty acid ceramides. | ~2.0 |

| CerS3 | Ceramide Synthase 3, crucial for the production of epidermal ceramides.[2] | ~2.5 |

| ELOVL1 | Elongase of very long chain fatty acids 1, provides precursors for ceramide synthesis. | ~2.0 |

| ELOVL4 | Elongase of very long chain fatty acids 4, provides precursors for ceramide synthesis. | ~2.5 |

| PPARβ/δ | Peroxisome Proliferator-Activated Receptor β/δ, a nuclear receptor involved in keratinocyte differentiation. | ~2.0 |

| PPARγ | Peroxisome Proliferator-Activated Receptor γ, a nuclear receptor that promotes keratinocyte differentiation.[2] | ~2.5 |

Table 1: Quantitative analysis of the upregulation of ceramide synthesis-related genes in normal human epidermal keratinocytes (NHEK) following treatment with this compound (d18:2). Data is presented as the approximate fold increase in mRNA expression compared to vehicle-treated control cells.[2][3]

Increased Ceramide Production in a 3D Human Skin Model

The upregulation of gene expression translates into a tangible increase in ceramide levels. In a 3-dimensional human skin model, treatment with this compound resulted in a noticeable increase in the intensity of specific ceramide species, as determined by High-Performance Thin-Layer Chromatography (HPTLC).[2]

| Ceramide Species | Relative Intensity (Arbitrary Units) |

| Control (Vehicle) | |

| Ceramide I (EOS) | 1.00 |

| Ceramide II (NS) | 1.00 |

| Ceramide III (NP) | 1.00 |

| This compound (d18:2) | |

| Ceramide I (EOS) | ~1.10 |

| Ceramide II (NS) | ~1.25 |

| Ceramide III (NP) | ~1.50 |

Table 2: Semi-quantitative analysis of ceramide levels in a 3-dimensional human skin model treated with this compound (d18:2), as measured by the relative intensity of HPTLC spots compared to the vehicle control.[4][5]

Promotion of Keratinocyte Differentiation

This compound promotes the terminal differentiation of keratinocytes, a process essential for the formation of a robust stratum corneum. This is achieved, at least in part, through the activation of PPARs.[2] A key downstream effect of this compound is the increased expression of proteins crucial for the formation of the cornified envelope, a highly cross-linked protein structure that provides mechanical strength to the corneocytes.

| Differentiation Marker | Effect of this compound (or its Precursor) | Quantitative Change |

| Involucrin (B1238512) | Increased production in cultured human keratinocytes. | Data on the precise fold-increase in protein level is not available, but a significant increase was observed.[6] |

| Transglutaminase-1 (TGase-1) | Increased mRNA expression in UVB-irradiated murine epidermis following oral administration of glucosylceramide (a precursor to this compound).[6] | ~1.6-fold increase in mRNA level.[6] |

Table 3: Effect of this compound and its precursor on key markers of keratinocyte differentiation.

Signaling Pathways Involved in this compound's Action

The biological effects of this compound on the skin are mediated through specific signaling pathways. A primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and epidermal differentiation.[2]

PPAR Activation by this compound

This compound has been identified as a ligand for PPARγ.[2] Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade leads to the upregulation of genes involved in ceramide synthesis and keratinocyte differentiation.[2]

Figure 1: Signaling pathway of this compound-induced ceramide synthesis and keratinocyte differentiation via PPARγ activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in skin barrier function.

Real-Time Quantitative RT-PCR for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes involved in ceramide synthesis and keratinocyte differentiation.

Figure 2: Workflow for quantitative real-time RT-PCR analysis.

Methodology:

-

Cell Culture and Treatment: Normal human epidermal keratinocytes (NHEK) are cultured to a suitable confluency and then treated with this compound (e.g., 5 µg/mL) or a vehicle control for a specified period (e.g., 24 hours).[2]

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

Real-Time qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., SPTLC2, DEGS-1, CerS3, PPARγ) and a housekeeping gene (e.g., GAPDH) for normalization. Thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels in the this compound-treated group are normalized to the housekeeping gene and compared to the vehicle-treated control group.

HPTLC Analysis of Ceramide Production in a 3D Skin Model

This method is employed to separate and semi-quantify the different ceramide species produced in a 3D human skin model.

References

- 1. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An accumulation of glucosylceramide in the stratum corneum due to attenuated activity of beta-glucocerebrosidase is associated with the early phase of UVB-induced alteration in cutaneous barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical roles of PPARβ/δ in keratinocyte response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary glucosylceramide enhances cornified envelope formation via transglutaminase expression and involucrin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary glucosylceramide improves skin barrier function in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Regulation of Sphingadienine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes. Among the vast array of sphingolipid species, sphingadienine-containing sphingolipids represent a unique subclass characterized by a sphingoid base with two double bonds. The enzymatic regulation of this compound synthesis is a pivotal area of research, as alterations in the levels of these lipids have been implicated in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the core enzymatic machinery governing this compound synthesis, with a focus on the key desaturase enzymes. We delve into the regulatory mechanisms, quantitative data, detailed experimental protocols, and the intricate signaling pathways that control this metabolic route, offering valuable insights for researchers and professionals in drug development.

Core Enzymatic Regulation: The Role of Fatty Acid Desaturase 3 (FADS3)

The biosynthesis of this compound is primarily controlled by the enzymatic activity of Fatty Acid Desaturase 3 (FADS3) , a key enzyme that introduces a second double bond into the sphingoid base backbone.

The De Novo Sphingolipid Biosynthesis Pathway and the Introduction of the Dienic Moiety

The synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway.[1] This initial step is followed by a series of enzymatic reactions catalyzed by 3-ketodihydrosphingosine reductase and ceramide synthases (CerS), leading to the formation of dihydroceramide (B1258172). Dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to produce ceramide, which contains a single double bond at the Δ4 position.[2]

The crucial step in this compound synthesis is the introduction of a second double bond at the Δ14 position in the cis (Z) configuration. This reaction is catalyzed by FADS3, a member of the fatty acid desaturase family.[3][4] FADS3 acts on a sphingolipid substrate that already contains the Δ4 trans double bond, converting a mono-unsaturated sphingoid base into a di-unsaturated one.[3]

FADS3: A Δ14Z Sphingoid Base Desaturase

FADS3 has been identified as a bona fide Δ14Z sphingoid base desaturase.[3][4] Structurally, FADS3 is a multi-pass membrane protein localized to the endoplasmic reticulum.[5] Like other members of the FADS family, it possesses a cytochrome b5-like domain at its N-terminus and a C-terminal desaturase domain containing conserved histidine motifs that are likely involved in iron-binding and catalysis.[6][7]

The desaturation reaction catalyzed by FADS3 is dependent on the presence of cytochrome b5 as an electron donor.[8][9] The catalytic mechanism involves the transfer of electrons, likely from NADH or NADPH, via cytochrome b5 reductase to cytochrome b5, which in turn reduces the iron at the active site of FADS3, enabling the desaturation of the sphingolipid substrate.[8][9]

Quantitative Data on FADS3 Activity and this compound Levels

Quantitative understanding of enzyme kinetics and substrate specificity is crucial for elucidating the regulatory mechanisms and for the development of targeted therapeutics.

Enzyme Kinetics and Substrate Specificity of FADS3

While detailed Michaelis-Menten kinetics (Km and Vmax) for FADS3 with various ceramide species are not yet fully established in the literature, studies have revealed important aspects of its substrate preference.

Table 1: Substrate Preference of FADS3

| Substrate Class | Activity | Reference(s) |

| Sphingosine-containing Ceramides (N-acyl-sphing-4-enines) | Preferred substrate | [8][9] |

| Dihydrosphingosine-containing Ceramides (N-acyl-sphinganines) | Lower activity (approximately half of that towards sphingosine-containing ceramides) | [8] |

| Free Sphingosine | Low to negligible activity | [8] |

FADS3 exhibits specificity for the chain length of the sphingoid base moiety within the ceramide, showing activity towards C16-C20 sphingoid bases.[8] Interestingly, the enzyme does not show strong specificity for the fatty acid acyl chain length of the ceramide.[8]

Tissue Distribution and Physiological Levels of this compound

This compound-containing sphingolipids are found in various mammalian tissues, with their abundance varying significantly. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the determination of their physiological concentrations.

Table 2: Approximate Levels of this compound-Containing Sphingolipids in Murine Tissues

| Tissue | This compound Species | Approximate Concentration (nmol/g tissue) | Reference(s) |

| Kidney | Total this compound | ~10-20 | [10] |

| Liver | Total this compound | ~1-5 | [11] |

| Brain | Total this compound | ~0.5-2 | [11] |

| Plasma | This compound | Variable, reported in pmol/mL range | [12][13] |

Note: The values presented are approximate and can vary based on the specific mouse strain, age, sex, and analytical methodology used.

Regulation of FADS3 Expression and Activity

The synthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the FADS3 gene and potential post-translational modifications of the FADS3 protein.

Transcriptional Regulation

The expression of the FADS3 gene is influenced by a variety of factors, including nuclear receptors and hormones.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Long-chain polyunsaturated fatty acids (LCPUFAs), such as docosahexaenoic acid (DHA) and arachidonic acid (ARA), have been shown to upregulate FADS3 expression through a PPARγ-dependent mechanism.[12] This is in contrast to FADS1 and FADS2, which are downregulated by LCPUFAs.[12]

-

Hormonal Regulation: In mouse models, the expression of FADS3 has been shown to be stimulated by both estrogen and progesterone . This hormonal regulation suggests a potential role for this compound in reproductive biology.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): While direct regulation of FADS3 by SREBPs, master regulators of lipid metabolism, has not been definitively established, the broader context of lipid homeostasis suggests a potential interplay.[11][14] Further research is needed to elucidate this connection.

Interplay with DEGS1

FADS3 can act on both dihydroceramides and ceramides, indicating a potential interplay with DEGS1.[3][8] In conditions of reduced DEGS1 activity, there is an accumulation of dihydro-sphingolipids, and FADS3 may play a role in metabolizing these precursors.[3] This suggests a coordinated regulation between these two desaturases to maintain sphingolipid homeostasis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound synthesis and its regulation is essential for a clear understanding.

This compound Synthesis Pathway